Product packaging for 4-Oxo-2-phenylpentanoic acid(Cat. No.:CAS No. 4439-87-6)

4-Oxo-2-phenylpentanoic acid

Cat. No.: B147421
CAS No.: 4439-87-6
M. Wt: 192.21 g/mol
InChI Key: VUGQILCTHFEHDB-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylpentanoic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a keto and a carboxylic acid functional group, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Research into analogous 4-oxo acid compounds has demonstrated their utility as key precursors in the development of agonists for targets like the S1P1 receptor, which is a recognized mechanism for immunomodulation and the treatment of autoimmune diseases such as multiple sclerosis . Furthermore, the 4-oxo acid motif is found in structures evaluated for antibacterial properties, particularly against resistant Gram-positive strains, highlighting its potential in addressing the challenge of microbial resistance . The oxo-acid functional group also serves as a critical building block in organic synthesis, often utilized in multi-step reactions to construct diverse heterocyclic systems with potential biological activities . As such, this compound provides researchers with a valuable starting point for the design and synthesis of new compounds for pharmacological screening and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B147421 4-Oxo-2-phenylpentanoic acid CAS No. 4439-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQILCTHFEHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289926
Record name 4-oxo-2-phenylpentanoic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-87-6
Record name NSC65632
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-2-phenylpentanoic acid
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Record name 2-Phenyllevulinic acid
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Synthetic Methodologies for 4 Oxo 2 Phenylpentanoic Acid and Analogues

Classical Organic Synthetic Routes

Traditional methods for synthesizing γ-keto acids often rely on well-established reactions that have been refined over many years. These include Friedel-Crafts acylations, Michael additions, and multi-step sequences involving condensation and oxidation reactions.

Friedel-Crafts Acylation Strategies for Keto Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and can be adapted for the preparation of keto acids. sigmaaldrich.comyoutube.comnih.govorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609), with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.comyoutube.comsciencemadness.org

In the context of synthesizing precursors to 4-oxo-2-phenylpentanoic acid, a pertinent example is the acylation of benzene with succinic anhydride. This reaction, conducted in the presence of AlCl₃, leads to the formation of 3-benzoylpropanoic acid. The mechanism involves the formation of an acylium ion from the reaction of the anhydride with the Lewis acid, which then attacks the benzene ring. vedantu.com Subsequent hydrolysis of the intermediate complex yields the keto acid. It's important to note that in Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts as it complexes with both the starting material and the product. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation for Keto Acid Synthesis
Aromatic SubstrateAcylating AgentCatalystProduct
BenzeneSuccinic anhydrideAlCl₃3-Benzoylpropanoic acid
ToluenePhthalic anhydrideAlCl₃2-(4-Methylbenzoyl)benzoic acid
AnisoleAcetic anhydrideAlCl₃4-Methoxyacetophenone

Michael Addition Reactions in Precursor Formation and Analogue Synthesis

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of precursors for this compound and its analogues. nih.govnih.gov This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). srce.hr

For the synthesis of γ-keto esters, a common precursor to γ-keto acids, a primary nitroalkane can be added to an α,β-unsaturated ester in a one-pot reaction facilitated by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org For instance, the addition of a phenyl-substituted nitroalkane to an acrylate (B77674) ester would generate a precursor that, after further transformations, could yield this compound. The Michael addition is also a key step in creating a diverse range of structures, including succinimide (B58015) and nitroalkane type products, which can serve as building blocks for various bioactive molecules. nih.gov

Table 2: Michael Addition for the Synthesis of γ-Keto Compound Precursors
Michael DonorMichael AcceptorCatalyst/BaseProduct Type
Primary Nitroalkaneα,β-Unsaturated EsterDBUγ-Keto Ester Precursor
Acetonetrans-β-Nitrostyrene-γ-Nitro Ketone
Thiolα,β-Unsaturated CarbonylFerric ChlorideThia-Michael Adduct

Multi-Step Condensation and Oxidation Approaches

Multi-step synthetic sequences involving condensation and subsequent oxidation are also classical strategies to access γ-keto acids. Condensation reactions, such as the Claisen-Schmidt condensation, can be used to form α,β-unsaturated ketones. researchgate.net This reaction involves the base-catalyzed reaction between an aromatic aldehyde (like benzaldehyde) and a ketone. researchgate.net

Following the formation of an appropriate unsaturated precursor, an oxidation step is required to generate the carboxylic acid functionality. Various oxidizing agents can be employed for this purpose. For example, the oxidation of a suitable precursor containing a methyl ketone can be achieved to form an α-keto acid. google.com While specific multi-step syntheses leading directly to this compound are varied, the general principle involves the initial construction of a carbon skeleton through condensation, followed by oxidative cleavage or transformation to install the required keto and acid functional groups.

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and milder methods for the preparation of γ-keto acids and their esters. These approaches often utilize advanced catalytic systems and novel precursors to improve yields and selectivity.

Brønsted Acid-Catalyzed Transformations for Oxo-Ester Formation

Contemporary methods have explored the use of Brønsted acids as catalysts for the formation of oxo-esters. rsc.orgyoutube.com Chiral Brønsted acids, for instance, have emerged as powerful organocatalysts capable of promoting a wide array of asymmetric transformations. rsc.org Their acidity can be fine-tuned to activate different substrates. rsc.org

In the context of γ-keto ester synthesis, Brønsted acid catalysis can be employed in reactions such as the intramolecular carbonyl-ene reaction, which offers an alternative to Lewis acid-catalyzed pathways. nih.gov These catalysts can activate carbonyl groups towards nucleophilic attack by an olefin, leading to the formation of new carbon-carbon bonds and cyclic structures that can be precursors to γ-keto acids. The use of Brønsted acids can sometimes lead to different reaction pathways and product distributions compared to their Lewis acid counterparts. nih.gov

Oxidation Protocols for Furan-Derived Precursors to γ-Keto Acids

A novel and efficient strategy for the synthesis of γ-keto acids involves the oxidation of furan (B31954) derivatives. nih.govresearchgate.netresearchgate.net The furan ring can be considered a latent 1,4-dicarbonyl synthon. researchgate.net Oxidation of 2-substituted furans can lead to the formation of 4-oxo-2-alkenoic acids. scite.ai This transformation can be achieved using various oxidizing agents. researchgate.net

For instance, the oxidation of furans containing a β-ketoester group at the 2-position with a Mn(III)/Co(II) catalyst system under an oxygen atmosphere can generate a 1,4-dicarbonyl moiety through an endoperoxide intermediate. nih.gov Another approach involves the oxidation of furfural (B47365) and other furan derivatives using hydrogen peroxide in the presence of a titanium silicate (B1173343) molecular sieve (TS-1) and acetic acid to produce maleic acid in good yields. acs.org These methods highlight the utility of readily available furan-based starting materials in the synthesis of valuable keto acids. researchgate.netacs.org The oxidation often proceeds through reactive intermediates like epoxides or enediones. nih.gov

Chemoenzymatic and Biocatalytic Approaches

The synthesis of chiral molecules, such as specific stereoisomers of this compound derivatives, benefits immensely from chemoenzymatic and biocatalytic methods. These techniques utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key transformations with high selectivity, often under mild reaction conditions.

Stereoselective Bioreductions of Prochiral Ketones

The biocatalytic asymmetric reduction of prochiral ketones is a cornerstone for producing enantiopure alcohols, which are valuable precursors and analogues in chemical synthesis. mdpi.com This method relies on dehydrogenases or reductases (KREDs), which can deliver hydrides to a carbonyl group with a high degree of facial selectivity, thus determining the stereochemistry of the resulting secondary alcohol. These reactions are advantageous compared to chemical methods due to their high enantioselectivity. mdpi.com

Ketoreductases can be employed as isolated enzymes or as part of whole-cell biocatalysts. rsc.org Whole-cell systems are often preferred for practical applications as they circumvent the need for enzyme purification and provide an endogenous system for regenerating expensive cofactors like NADH or NADPH. mdpi.comrsc.org

A notable example is the use of (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum. This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, effectively catalyzes the NADH-dependent enantioselective reduction of a wide array of prochiral ketones and β-keto esters to their corresponding (S)-alcohols with excellent enantiomeric excesses. nih.govnih.gov The reaction mechanism involves the transfer of a hydride from NADH to the carbonyl carbon, with specificity guided by the enzyme's active site architecture. nih.gov

Similarly, a newly discovered bacterial strain, Bacillus cereus TQ-2, has demonstrated high activity and excellent enantioselectivity in reducing prochiral ketones. mdpi.com Uniquely, this strain exhibits anti-Prelog stereoselectivity, converting acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess. mdpi.com This discovery expands the biocatalytic toolbox, providing options for producing chiral alcohols of the opposite configuration to that typically obtained. mdpi.com

Table 1: Examples of Stereoselective Bioreduction of Prochiral Ketones
BiocatalystSubstrateProductStereoselectivityEnantiomeric Excess (ee)
(S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticumAcetophenone(S)-1-phenylethanolPrelogExcellent nih.gov
Bacillus cereus TQ-2 (whole cells)Acetophenone(R)-1-phenylethanolanti-Prelog99% mdpi.com
Engineered Ketoreductases (KREDs)Prochiral ketonesChiral secondary alcoholsTunableHigh rsc.org

Enzymatic Reaction Optimization for Chiral Selectivity

To maximize the efficiency and selectivity of enzymatic reactions for industrial applications, careful optimization of various parameters is essential. rsc.org This includes engineering the enzyme itself, as well as fine-tuning the reaction conditions and process design.

A critical aspect of ketoreductase-catalyzed reactions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org A common strategy is the "substrate-coupled" approach, where a surplus of a co-substrate, typically isopropanol (B130326), is added to the reaction. The enzyme oxidizes the co-substrate to acetone, which simultaneously reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active state. rsc.orgnih.gov In cases where the primary ketoreductase cannot efficiently use the co-substrate, a second enzyme system can be introduced specifically for cofactor regeneration. rsc.orgresearchgate.net

Enzyme immobilization is another powerful technique for enhancing stability and enabling continuous processing. rsc.orgnih.gov Ketoreductases can be immobilized on solid supports, such as glass beads, which can improve their thermostability compared to the free enzyme in an aqueous solution. nih.gov The conditions of immobilization, including pH, buffer concentration, and drying pressure, must be carefully optimized. For instance, in one study, a buffer concentration of 50 mM and a pH between 6.5 and 7.0 were found to be optimal for preserving both the activity and the enantioselectivity of the immobilized enzyme. nih.gov

Process engineering strategies, such as fed-batch operations and in situ product removal, can overcome limitations like substrate or product inhibition and unfavorable reaction equilibria. nih.gov In the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, a fed-batch process where the substrates were added gradually proved to be the most effective approach. nih.gov This was combined with the spontaneous crystallization of the product from the reaction mixture, which effectively removed it from the solution and drove the reaction equilibrium towards product formation. nih.gov

Table 2: Key Parameters for Optimization of Enzymatic Ketone Reduction
ParameterObjectiveExample Strategy / FindingReference
Cofactor RegenerationSustain catalytic activity, reduce costUse of isopropanol as a co-substrate for NADH recovery in whole-cell catalysis. nih.gov
Enzyme ImmobilizationEnhance stability, enable reuse and flow chemistryOptimal buffer concentration (50 mM) and pH (6.5-7.0) maintained enantioselectivity identical to the native enzyme. nih.gov
Reaction pHOptimize enzyme activity and stabilityBacillus cereus TQ-2 showed considerable activity over a broad pH range from 5.0 to 9.0. mdpi.com
Process ModeOvercome inhibition and unfavorable equilibriaA fed-batch process with in situ product crystallization significantly improved productivity. nih.gov
Co-substrate AdditionEnhance catalytic activityAddition of 15% (v/v) glycerol (B35011) enhanced the catalytic activity of B. cereus TQ-2 cells. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Oxo 2 Phenylpentanoic Acid

Carbonyl Group Reactivity

The ketone and carboxylic acid functionalities in 4-oxo-2-phenylpentanoic acid are key sites for a variety of chemical transformations, including reductions, condensations, and cyclizations.

The reduction of the ketone group in this compound to a secondary alcohol introduces a new stereocenter, leading to the possibility of diastereomeric products due to the existing chiral center at the α-carbon. The stereochemical outcome of such reductions is highly dependent on the reducing agent and the reaction conditions.

For β-keto esters and acids, diastereoselective reduction can be achieved using various reagents. Lewis acid-mediated reductions, for instance, can exhibit high stereocontrol. The use of strongly chelating Lewis acids like TiCl₄ tends to favor the formation of syn-diastereomers, while non-chelating Lewis acids in coordinating solvents can lead to the anti-diastereomers. The presence of the α-phenyl group can influence the stereoselectivity through steric hindrance and electronic effects, directing the approach of the reducing agent.

Enzyme-catalyzed reductions offer a powerful method for achieving high enantioselectivity and diastereoselectivity. Ketoreductases can selectively reduce the ketone to either the (R)- or (S)-alcohol, with the stereochemical outcome being dependent on the specific enzyme used. The stereospecificity of these enzymes can also be influenced by the configuration of the existing α-chiral center.

The γ-keto acid structure of this compound makes it a suitable precursor for intramolecular condensation and cyclization reactions. Under basic conditions, deprotonation at the α-carbon (C2) or the ε-carbon (C5) can lead to the formation of an enolate.

Intramolecular aldol (B89426) condensation is a plausible pathway. Deprotonation at the carbon alpha to the carboxylic acid (C2) would generate an enolate that could attack the ketone carbonyl at C4. However, this would lead to the formation of a strained four-membered ring, which is generally disfavored. A more likely scenario is the deprotonation of the methyl group at C5 to form an enolate that can then attack the ester carbonyl (if the carboxylic acid is esterified) or a suitably activated carboxylate.

A more common cyclization pathway for γ-keto acids is lactonization, which can occur under acidic conditions. Protonation of the ketone carbonyl is followed by intramolecular nucleophilic attack by the carboxylic acid oxygen, leading to the formation of a five-membered γ-lactone. The phenyl group at the α-position would be retained in the lactone product.

Aromatic Ring and Aliphatic Chain Modifications

The phenyl ring and the aliphatic backbone of this compound offer further opportunities for chemical modification.

The aliphatic chain possesses several reactive sites. The α-hydrogen at C2 is acidic and can be removed by a strong base to form an enolate. This enolate can then be alkylated by reacting with an alkyl halide, introducing a new substituent at the α-position. nih.gov Halogenation at the α-position can also be achieved under either acidic or basic conditions. pressbooks.pub Under acidic conditions, monohalogenation is typically favored, while basic conditions can lead to polyhalogenation. The hydrogens on the methylene (B1212753) group at C3 are also enolizable and can participate in reactions under certain conditions.

Halogenation Reactions

The halogenation of this compound, a type of γ-keto acid, can occur at the α-carbon to the ketone group. This reaction is influenced by the reaction conditions, specifically whether they are acidic or basic.

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the formation of the enol. This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). For this compound, there are two potential α-carbons where halogenation can occur: C3 and C5. The phenyl group at C2 is an electron-withdrawing group, which can influence the stability of the enol intermediate. Typically, in acidic conditions, the halogenation of unsymmetrical ketones favors the more substituted α-carbon.

In basic media, halogenation occurs via an enolate intermediate. The presence of a base promotes the removal of an α-proton to form the enolate, which then reacts with the halogen. A notable reaction for methyl ketones in the presence of excess base and halogen is the haloform reaction. Since this compound is a methyl ketone (possessing a CH₃-C=O group), it can undergo the haloform reaction to yield a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃). The reaction proceeds by the successive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion.

Studies on the bromination of the related compound, 4-oxo-4-phenyl butanoic acid, have shown that the reaction is first order with respect to the keto acid and the acid catalyst (H⁺), but zero order with respect to bromine. This indicates that the rate-determining step is the formation of the enol intermediate.

A summary of expected halogenation reactions is presented in the table below.

ConditionReagentsProbable Product(s)Mechanism Intermediate
AcidicBr₂, Acetic Acid3-Bromo-4-oxo-2-phenylpentanoic acid or 5-Bromo-4-oxo-2-phenylpentanoic acidEnol
BasicNaOH, Br₂ (excess)2-Phenylpentanedioic acid and BromoformEnolate

Fluorination and Intramolecular Cyclofluorination

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties. For this compound, fluorination is expected to occur at the α-position to the ketone via an electrophilic fluorination mechanism. This involves the use of reagents that act as a source of "F⁺".

Common electrophilic fluorinating agents include N-fluorosulfonimides (like NFSI), N-fluoropyridinium salts, and Selectfluor®. These reagents are capable of fluorinating the enol or enolate form of the ketone. The reaction is typically carried out under conditions that favor the formation of these intermediates. For instance, in the presence of a base, the γ-keto acid would form an enolate which would then be attacked by the electrophilic fluorine source.

Below is a table summarizing potential fluorination reactions.

Reaction TypeFluorinating AgentPotential ProductKey Intermediate
α-FluorinationSelectfluor® (F-TEDA-BF₄)3-Fluoro-4-oxo-2-phenylpentanoic acidEnol/Enolate
Intramolecular CyclofluorinationElectrophilic Fluorinating AgentFluorinated lactone derivativeFluoronium ion

Derivatization at Carboxylic Acid and Ketone Moieties

The presence of both a carboxylic acid and a ketone group in this compound allows for a range of derivatization reactions at these two distinct sites.

Derivatization of the Carboxylic Acid:

The carboxylic acid moiety can undergo several common transformations. One of the most fundamental is esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid or tosic acid), would yield the corresponding ester. This reaction is an equilibrium process, and it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Another method for derivatizing the carboxylic acid is through its conversion to an acid chloride, which is a more reactive intermediate. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used for this transformation. The resulting acid chloride can then be readily converted into a variety of other derivatives, including amides (by reaction with amines) and esters (by reaction with alcohols).

Derivatization of the Ketone:

The ketone group can be derivatized to protect it or to convert it into other functional groups. A common protective strategy is the formation of a ketal (or acetal). This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction is also reversible and is often driven forward by the removal of water.

The ketone can also be converted into an oxime by reaction with hydroxylamine, or a hydrazone by reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). These reactions are useful for the characterization and purification of carbonyl compounds.

The following table outlines some of the key derivatization reactions for this compound.

Functional GroupReactionReagentsProduct Type
Carboxylic AcidFischer EsterificationAlcohol (e.g., Ethanol), H₂SO₄Ester
Carboxylic AcidAcid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride
KetoneKetal FormationEthylene Glycol, H⁺Ketal
KetoneOxime FormationHydroxylamine (NH₂OH)Oxime
KetoneHydrazone FormationHydrazine (N₂H₄)Hydrazone

Structural Characterization and Analytical Methodologies in Research on 4 Oxo 2 Phenylpentanoic Acid

Spectroscopic Techniques for Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition, bonding arrangement, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: A one-dimensional proton NMR spectrum of 4-Oxo-2-phenylpentanoic acid is expected to show distinct signals for each unique proton environment. The phenyl group would typically produce a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The single proton on the chiral carbon (C2), being adjacent to both the phenyl and carboxyl groups, would appear as a multiplet, likely a triplet or doublet of doublets, further downfield. The two protons on C3 are diastereotopic due to the adjacent chiral center and would likely present as two separate multiplets. The terminal methyl group (C5) protons, being adjacent to a carbonyl group, would appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be anticipated. Key signals include two carbonyl carbons in the downfield region: one for the ketone (C4, ~208 ppm) and one for the carboxylic acid (C1, ~175-180 ppm). The carbons of the phenyl ring would resonate in the typical aromatic region (δ 125-140 ppm). The remaining aliphatic carbons—the chiral methine (C2), the methylene (B1212753) (C3), and the methyl (C5)—would appear in the upfield region of the spectrum.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the signals and confirming the molecule's connectivity.

COSY would show correlations between adjacent protons, for instance, confirming the coupling between the proton on C2 and the protons on C3.

Table 1: Predicted NMR Spectroscopic Data for this compound This table is based on established principles of NMR spectroscopy and typical chemical shifts for the functional groups present. Actual experimental values may vary.

Atom Position ¹H NMR (Predicted) ¹³C NMR (Predicted) Key 2D NMR Correlations (HMBC)
C1 (-COOH) ~10-12 ppm (s, broad) ~175-180 ppm H2 → C1
C2 (-CHPh) Downfield multiplet ~45-55 ppm H3 → C2
C3 (-CH₂-) Diastereotopic multiplets ~40-50 ppm H2 → C3, H5 → C3
C4 (-C=O) - ~205-210 ppm H3 → C4, H5 → C4
C5 (-CH₃) Singlet, ~2.2 ppm ~30 ppm H3 → C5

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids. In ESI-MS analysis, this compound (Molecular Weight: 192.21 g/mol ) would be expected to be detected as protonated or deprotonated molecular ions. Common adducts would include the protonated molecule [M+H]⁺ at m/z 193.08, the sodium adduct [M+Na]⁺ at m/z 215.07, or the deprotonated molecule [M-H]⁻ at m/z 191.07.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂O₃), the calculated exact mass is 192.07864. An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's chemical formula.

UPLC-Q-Orbitrap HRMS: This powerful hyphenated technique combines the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the high resolution and accuracy of an Orbitrap mass analyzer. This method is particularly useful for identifying compounds in complex mixtures, such as natural product extracts or reaction monitoring samples. guidechem.comrug.nl The system provides retention time data from the UPLC and high-resolution MS and MS/MS (fragmentation) data, which together allow for confident identification of the target compound. guidechem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands:

A very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A sharp, strong absorption band around 1710 cm⁻¹ for the C=O stretch of the ketone.

Another sharp, strong absorption band, often slightly higher in frequency (around 1700-1725 cm⁻¹), for the C=O stretch of the carboxylic acid, which may overlap with the ketone peak.

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The chromophores in this compound—the phenyl group and the ketone carbonyl—are responsible for its UV absorption. The spectrum would be expected to show strong absorptions (π → π* transitions) below 280 nm associated with the aromatic ring and a weaker absorption (n → π* transition) at higher wavelengths (around 280-320 nm) characteristic of the carbonyl group.

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the analysis and purification of this compound.

HPLC: High-Performance Liquid Chromatography is a primary method for determining the purity of this compound and for quantifying it in mixtures. A common method would be reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid remains protonated for better peak shape. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Chiral Chromatography: Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-4-Oxo-2-phenylpentanoic acid. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. To separate and quantify the individual enantiomers, chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This is crucial for stereoselective synthesis and for studying the biological activity of the individual enantiomers.

Following its chemical synthesis, this compound is typically isolated from the crude reaction mixture as an impure solid or oil. Flash column chromatography is the standard method for its purification on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is then passed through the column. By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their differing affinities for the silica gel, allowing for the isolation of pure this compound.

Solid-State Structural Analysis

X-ray Diffraction for Polymorph Characterization

A comprehensive search of scientific literature and crystallographic databases did not yield specific research findings on the solid-state structural analysis of this compound using X-ray diffraction for polymorph characterization. Consequently, no experimental data regarding its crystal structure, unit cell parameters, space group, or the existence of different polymorphic forms is publicly available at this time.

While X-ray diffraction is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids and identifying polymorphs—crystalline forms of the same compound with different molecular packing—no such studies have been published for this compound. Therefore, detailed research findings and data tables related to its crystallographic properties cannot be presented.

Theoretical and Computational Chemistry Studies on 4 Oxo 2 Phenylpentanoic Acid

Quantum Mechanical Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

At present, there are no published studies that specifically apply Density Functional Theory (DFT) to calculate the molecular properties of 4-oxo-2-phenylpentanoic acid. Such calculations would provide crucial information about its optimized geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and various thermodynamic parameters like enthalpy of formation and Gibbs free energy. This foundational data is essential for understanding the molecule's stability and reactivity.

Analysis of Electronic Structure and Energy Levels

A detailed analysis of the electronic structure of this compound, including the energies and distributions of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), has not been reported. This information is critical for predicting the molecule's reactivity, its behavior in chemical reactions, and its potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, there are no available computational studies that model its potential reaction pathways, such as its synthesis, degradation, or its interaction with other chemical species. Understanding these mechanisms at a molecular level is fundamental for controlling reaction outcomes and designing new synthetic routes.

Conformational Analysis and Intermolecular Interactions

The flexibility of the pentanoic acid chain allows for multiple possible conformations of this compound. A systematic conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been published. Furthermore, there is a lack of computational studies on the intermolecular interactions that govern how molecules of this compound interact with each other in the solid state or in solution. This includes the study of hydrogen bonding patterns involving the carboxylic acid and keto groups, which are crucial for determining its physical properties.

Biochemical Relevance and Enzymatic Interactions of 4 Oxo 2 Phenylpentanoic Acid and Analogues

Occurrence in Natural Systems

While not ubiquitously distributed, 4-oxo-2-phenylpentanoic acid and related phenylpentanoic acids have been identified and isolated from various biological sources, including plants and microorganisms.

Recent analytical studies have confirmed the presence of 4-oxo-phenylpentanoic acid derivatives in plant tissues.

Strychnos lucida R. Br.: Phytochemical profiling of extracts from the stem of Strychnos lucida identified 4-oxo-5-phenylpentanoic acid. semanticscholar.org This finding contributes to the chemical characterization of this plant species, which is studied for its potential medicinal properties. semanticscholar.org

Picea rubens: 4-Oxo-5-phenylpentanoic acid has been reported to be present in the red spruce, Picea rubens. nih.gov

Athyrium yokoscense: The roots of the fern Athyrium yokoscense contain related compounds, specifically 5-(3'-hydroxyphenyl)pentanoic acid and 5-(3'-methoxyphenyl)pentanoic acid. tandfonline.com These compounds have been investigated for their ability to transport metal ions. tandfonline.com

Beyond direct plant extracts, these compounds have been isolated from other biological systems, particularly fungi and bacteria, which are often found in close association with plants.

Fungal Endophytes: An endophytic fungus, designated PSU-H168, isolated from a leaf of the rubber tree (Hevea brasiliensis), was found to produce 4-oxo-5-phenylpentanoic acid. hznu.edu.cn Another natural product, also described as 4-oxo-5-phenylpentanoic acid, is noted to be derived from a fungal source. sigmaaldrich.com

Streptomyces Species: A related compound, (R)-4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acid, is a component of neoantimycin (B15521) and its analogues, which are produced by Streptomyces species. mdpi.com This highlights the structural diversity of phenylpentanoic acid derivatives found in microbial sources. mdpi.com

Ferns: As mentioned previously, phenylpentanoic acid derivatives have been isolated from the roots of the fern Athyrium yokoscense, where they are believed to play a role in ion transport. tandfonline.com

Table 1: Identification of this compound and Analogues in Natural Sources
CompoundSource OrganismBiological Source TypeReference
4-Oxo-5-phenylpentanoic acidStrychnos lucida R. Br.Plant (Stem Extract) semanticscholar.org
4-Oxo-5-phenylpentanoic acidPicea rubens (Red Spruce)Plant nih.gov
4-Oxo-5-phenylpentanoic acidEndophytic Fungus (PSU-H168)Fungus (from Hevea brasiliensis leaf) hznu.edu.cn
5-(3'-hydroxyphenyl)pentanoic acidAthyrium yokoscensePlant (Fern Roots) tandfonline.com
5-(3'-methoxyphenyl)pentanoic acidAthyrium yokoscensePlant (Fern Roots) tandfonline.com
(R)-4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acidStreptomyces violaceonigerBacteria mdpi.com

Enzymatic Transformations and Biocatalysis

The keto group of this compound and its analogues makes them prime substrates for enzymatic transformations, particularly reductions catalyzed by oxidoreductases. This reactivity is harnessed in biocatalysis for the synthesis of valuable chiral molecules.

The stereoselective reduction of prochiral ketones like 4-oxo-5-phenylpentanoic acid is a key area of research. A chemoenzymatic approach for the synthesis of the marine metabolite (+)-Harzialactone A utilized the biocatalyzed reduction of 4-oxo-5-phenylpentanoic acid and its corresponding esters. nih.govcnr.itunimi.it In this work, a variety of promiscuous oxidoreductases, including both wild-type and engineered enzymes, as well as diverse microorganism strains, were screened for their ability to mediate this conversion. nih.govcnr.itunimi.it

The most effective biocatalysts identified were the whole-cell system of Trichoderma molischiana and the isolated alcohol dehydrogenase ADH442. nih.govunimi.it These catalysts facilitated the reduction to the corresponding (S)-hydroxy enantiomer with high conversion rates and excellent enantiomeric excess (ee). nih.govcnr.itunimi.it

Table 2: Biocatalytic Reduction of 4-Oxo-5-phenylpentanoic Acid
BiocatalystProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reference
Trichoderma molischiana (whole cells)(S)-enantiomer8897 nih.govcnr.itunimi.it
ADH442 (Oxidoreductase)(S)-enantiomer80>99 nih.govcnr.itunimi.it

The high degree of stereoselectivity observed in the enzymatic reduction of 4-oxo-5-phenylpentanoic acid points to precise enzyme-substrate interactions within the active site. nih.govunimi.it Enzymes must control the reaction pathway to ensure that a specific outcome is achieved from a reactive intermediate. nih.govnih.gov

The binding of a substrate analogue, 5-amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid, to carboxypeptidase A provides a model for how such interactions occur. pnas.org X-ray crystallography revealed that the enzyme specifically binds the hydrated form of the ketone, with the geminal hydroxyl groups forming a chelate interaction with the active-site zinc ion. pnas.org This demonstrates how an enzyme can select and stabilize a specific form of a substrate, guiding the subsequent reaction.

In the case of oxidoreductases acting on 4-oxo-5-phenylpentanoic acid, the enzyme's active site architecture dictates the orientation of the substrate relative to the cofactor (e.g., NADPH or NADH), ensuring that hydride transfer occurs to a specific face of the carbonyl group, resulting in a single stereoisomer. nih.govresearchgate.net

Role in Metabolic Pathways of Related Compounds

While the specific metabolic fate of this compound in central metabolism is not extensively documented, the pathways of structurally related compounds offer significant insights. These analogues often appear as intermediates in the biodegradation of aromatic compounds.

For instance, in the microbial degradation of biphenyl (B1667301), a key step is the cleavage of an aromatic ring to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). tandfonline.comtandfonline.com This meta-ring-fission product undergoes further enzymatic transformations, including reduction and hydrolysis. tandfonline.com A proposed metabolic pathway suggests that HOPDA can be converted to intermediates such as 2-hydroxy-6-oxo-6-phenylhexanoic acid and γ-benzoylbutyric acid (4-oxo-4-phenylbutanoic acid), which are structurally similar to 4-oxo-phenylpentanoic acids. tandfonline.comtandfonline.com

Similarly, the biodegradation of 4-chlorobiphenyl (B17849) by bacterial strains can produce metabolites such as 5-oxo-5-(4'-chlorophenyl)pentanoic acid, a chlorinated analogue of the subject compound. asm.org Furthermore, other simple oxo-alkanoic acids are known to be involved in core metabolic processes. Oxo-4-methylpentanoic acid can direct the metabolism of GABA into the Krebs cycle in pancreatic islets, and 5-oxopentanoic acid is an intermediate in the metabolism of essential amino acids like valine and isoleucine. nih.govontosight.ai

β-Oxidative Chain Shortening Mechanisms for Oxo-Acids

β-oxidation is a primary catabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.orgpressbooks.pub This iterative four-step sequence occurs in the mitochondria in eukaryotes and the cytosol in prokaryotes, systematically shortening the fatty acid chain by two carbons in each cycle. wikipedia.orgpressbooks.pub The process is named for the oxidation of the β-carbon of the fatty acid. wikipedia.org In certain contexts, similar β-oxidative pathways are responsible for the biosynthesis of compounds like benzoic acid from phenylalanine, which involves the shortening of a C3 side chain. pnas.orgnih.gov

The canonical β-oxidation spiral involves four key enzymatic reactions for saturated fatty acids:

Dehydrogenation by Acyl-CoA Dehydrogenase: An FAD-dependent enzyme introduces a double bond between the α- and β-carbons (C2 and C3) of the acyl-CoA molecule. wikipedia.orgpressbooks.pub

Hydration by Enoyl-CoA Hydratase: A water molecule is added across the new double bond, forming a hydroxyl group on the β-carbon. wikipedia.orgnih.gov This reaction is stereospecific, typically producing the L-isomer. wikipedia.org

Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group on the β-carbon is oxidized to a keto group, a reaction dependent on NAD+. wikipedia.org This step forms a β-ketoacyl-CoA.

Thiolysis by β-Keto-thiolase: The β-ketoacyl-CoA is cleaved by another molecule of coenzyme A (CoA). nih.gov This retro-Claisen reaction releases a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. pressbooks.pub

This shortened acyl-CoA can then re-enter the β-oxidation spiral until the entire chain is converted into acetyl-CoA molecules. pressbooks.pub These acetyl-CoA units can then enter the citric acid cycle for further oxidation and energy generation. wikipedia.orglibretexts.org The β-oxidation pathway is also central to ketogenesis, where acetyl-CoA derived from fatty acid oxidation is used to synthesize ketone bodies, particularly in the liver when glucose availability is low. wikipedia.orglibretexts.orgnih.gov

The β-oxidation of oxo-acids, or keto acids, follows this fundamental pathway, as the key intermediate in the standard cycle is a β-ketoacyl-CoA. The process is analogous to the degradation of various substrates, including the side chains of cholesterol and certain amino acids. pnas.orgmdpi.comacs.org In plants, for instance, the biosynthesis of benzoic acid from cinnamic acid proceeds through a β-oxidative pathway where 3-oxo-3-phenylpropanoyl-CoA is a key intermediate before a thiolase-catalyzed cleavage yields benzoyl-CoA. pnas.org

StepEnzymeCofactor/Co-substrateReaction
1. DehydrogenationAcyl-CoA DehydrogenaseFADOxidation of the fatty acyl-CoA to create a trans-Δ²-enoyl-CoA.
2. HydrationEnoyl-CoA HydrataseH₂OHydration of the double bond to form L-3-hydroxyacyl-CoA.
3. Oxidation3-Hydroxyacyl-CoA DehydrogenaseNAD⁺Oxidation of the hydroxyl group to a keto group, forming 3-ketoacyl-CoA.
4. Thiolysisβ-Keto-thiolaseCoenzyme ACleavage of the 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

Ring-Fission Pathways of Aromatic Compounds Leading to Keto Acids

The breakdown of aromatic compounds is a critical part of the global carbon cycle, primarily carried out by microorganisms like bacteria and fungi. microbiologyresearch.orgpsu.edu These organisms employ enzymatic pathways to cleave the stable aromatic ring, converting these compounds into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgrsc.org A common strategy involves the initial conversion of various aromatic substrates into a few key dihydroxylated intermediates, most notably catechol and protocatechuate. microbiologyresearch.organnualreviews.org

The core of this degradation is the ring-fission reaction, catalyzed by dioxygenase enzymes that incorporate molecular oxygen to break the aromatic nucleus. microbiologyresearch.orgpsu.edu There are two primary modes of ring cleavage for catechol-like substrates:

Ortho-cleavage (Intradiol): The ring is cleaved between the two hydroxyl groups. This pathway, often called the β-ketoadipate pathway, converts catechol or protocatechuate into aliphatic dicarboxylic acids. rsc.organnualreviews.org For example, the ortho-cleavage of catechol leads to the formation of β-ketoadipic acid, a key keto acid intermediate in this pathway. annualreviews.orgscispace.com

Meta-cleavage (Extradiol): The ring is cleaved adjacent to one of the hydroxyl groups. rsc.organnualreviews.org This pathway generates different aliphatic products, often including a semialdehyde.

The β-ketoadipate pathway is a convergent pathway where a variety of natural and xenobiotic aromatic compounds are funneled towards the formation of β-ketoadipate. annualreviews.orgoup.com This keto acid is then further metabolized to succinyl-CoA and acetyl-CoA, which can enter the TCA cycle. scispace.com The degradation of compounds like benzoate (B1203000) and phenol (B47542) by certain bacteria has been shown to proceed through the formation of β-ketoadipic acid. scispace.com Anaerobic bacteria utilize different, oxygen-independent strategies for ring cleavage, often involving the reduction of the aromatic ring prior to fission, with benzoyl-CoA serving as a central intermediate. psu.edufrontiersin.org

PathwayCleavage TypeKey IntermediateTypical SubstratesEnd Products (Pre-TCA)
β-Ketoadipate PathwayOrtho (Intradiol)β-KetoadipateCatechol, ProtocatechuateSuccinyl-CoA, Acetyl-CoA
Meta-Cleavage PathwayExtradiol2-Hydroxymuconic semialdehydeCatechol, MethylcatecholsPyruvate, Acetaldehyde
Gentisate Pathway-Gentisatep-HydroxybenzoatePyruvate, Fumarate
Homogentisate Pathway-HomogentisateTyrosine, PhenylacetateFumarate, Acetoacetate

Ion-Transport Activity of Phenylpentanoic Acid Derivatives

Certain phenylpentanoic acid derivatives have demonstrated the ability to act as ionophores, transporting metal ions across membranes. tandfonline.com Research on compounds isolated from the roots of the fern Athyrium yokoscense has revealed significant ion-transport capabilities. tandfonline.com Specifically, 5-(3'-hydroxyphenyl)pentanoic acid and 5-(3'-methoxyphenyl)pentanoic acid were found to transport alkaline, alkaline earth, and heavy metal ions. tandfonline.com

The activity of these compounds varies depending on the specific ion and the structure of the phenylpentanoic acid derivative. tandfonline.com For instance, 5-(3'-hydroxyphenyl)pentanoic acid showed selective transport for Ca²⁺ ions and was also effective at transporting Cu²⁺. tandfonline.com The position of the hydroxyl group on the phenyl ring was found to be crucial for this activity, with hydroxyl groups at the 2'- and 3'-positions conferring higher Cu²⁺-transport activity compared to a hydroxyl group at the 4'-position. tandfonline.com This suggests that these compounds can form stable complexes with metal ions, facilitating their movement across lipid bilayers. This function may play a role in regulating metal ion concentrations within the plant, which is essential for its growth and survival in metal-rich soils. tandfonline.com The ability of these molecules to transport ions is an important biochemical function that provides a potential role for other structurally related compounds, including this compound.

Ion Transport Activity of Phenylpentanoic Acid Derivatives (at 4.0 mM)
CompoundIonTransport Rate (mol/h)
5-(3'-hydroxyphenyl)pentanoic acidNa⁺9.14 × 10⁻⁸
K⁺6.29 × 10⁻⁷
Ca²⁺3.87 × 10⁻⁶
5-(3'-hydroxyphenyl)pentanoic acid (at 20.0 mM)Cu²⁺2.77 × 10⁻⁷
Mn²⁺3.24 × 10⁻⁸
5-(3'-methoxyphenyl)pentanoic acid (at 20.0 mM)Cu²⁺1.95 × 10⁻⁷
Mn²⁺Not Transported
Data sourced from Hiraga et al. tandfonline.com

Derivatives and Structure Reactivity Relationships Pertaining to 4 Oxo 2 Phenylpentanoic Acid

Synthesis of Functionalized Analogues

The generation of functionalized analogues of 4-oxo-2-phenylpentanoic acid involves targeted chemical changes at various positions on the molecule. These modifications are crucial for developing new compounds and for studying how structure dictates reactivity.

The phenyl group of this compound is a prime target for substitution, allowing for the systematic alteration of the molecule's electronic and steric properties. A variety of synthetic strategies have been developed to introduce different functional groups onto this aromatic ring.

One common approach involves the condensation of substituted benzaldehydes with active methylene (B1212753) compounds. For instance, the Hantzsch synthesis of 4-(substituted phenyl)-1,4-dihydropyridines utilizes ethyl m- and p-substituted 2-benzylideneacetoacetate, which are structurally related to the target acid. researchgate.net This highlights a general strategy where the substituted phenyl ring is incorporated from the start of the synthetic sequence. Similarly, the synthesis of highly substituted cyclohexenones can be achieved via the reaction of various substituted benzaldehydes with pyruvic acids and ketones, demonstrating the feasibility of incorporating a range of functionalities on the phenyl ring. acs.org

Another powerful method is the palladium-catalyzed cross-coupling reaction. The Suzuki cross-coupling, for example, has been used to synthesize biphenyl (B1667301) derivatives by reacting 3-bromobenzaldehyde (B42254) with phenylboronic acid, followed by oxidation to the corresponding carboxylic acid. nih.govescholarship.org This methodology can be adapted to create aryl-substituted pentanoic acid derivatives.

The table below summarizes examples of substituted phenyl derivatives and the synthetic methods employed.

Derivative TypeSynthetic MethodPrecursorsReference
4-Aryl-substitutedHantzsch ReactionSubstituted Benzaldehyde, Ethyl Acetoacetate researchgate.net
Biphenyl-substitutedSuzuki CouplingBromobenzaldehyde, Phenylboronic Acid nih.govescholarship.org
Methoxy-substitutedFriedel-Crafts type(RS)-5-[3-(2-Methoxybenzyloxy)phenyl]-5-oxo-4-phenylpentanoic acid synthesis google.com
Halogen-substitutedAldol (B89426) CondensationHalogenated Benzaldehyde, Phenylpyruvic Acid, Acetone acs.org

The carboxylic acid and ketone functionalities are key sites for chemical modification, enabling the creation of esters, amides, and various reduction or addition products.

Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into esters or amides. Esterification is typically achieved by reaction with an alcohol under acidic conditions. Amide synthesis often involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an amine. nih.govescholarship.org Palladium-catalyzed dehydrogenation reactions have also been developed to convert aliphatic carboxylic acids into their α,β-unsaturated counterparts, a transformation that alters the electronic nature of the carboxyl group. nih.gov

Ketone Modifications: The ketone carbonyl in this compound is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. A particularly interesting phenomenon is the hydration of the ketone. In studies with the enzyme carboxypeptidase A, a ketomethylene analogue of a peptide substrate was found to bind to the enzyme's active site as its hydrated (gem-diol) form, even though this form is present in less than 0.2% concentration in aqueous solution. pnas.org This highlights that the local environment can significantly favor the hydrated species, which may act as a mimic of a reaction intermediate. pnas.org Furthermore, the ketone can serve as an electrophile in carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions, to further elaborate the carbon skeleton.

Stereochemical Aspects in Derivative Synthesis

The presence of a chiral center at the C2 position and the potential to create another at C4 upon ketone reduction means that stereochemistry is a critical aspect of synthesizing derivatives of this compound.

Controlling the stereochemical outcome of reactions is a central goal in modern organic synthesis. For derivatives of this compound, both enantioselective and diastereoselective methods are employed.

Enantioselective Synthesis: Enantioselective approaches aim to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or starting materials. For instance, the enantioselective synthesis of γ-aminobutyric acid (GABA) analogues, such as 4-phenylpyrrolidin-2-one, has been accomplished using a dynamic kinetic resolution (DKR) catalyzed by ω-transaminases. researchgate.net This enzymatic process selectively aminates one enantiomer of a racemic keto-aldehyde, which then cyclizes, effectively converting the racemic starting material into a single enantiomeric product. researchgate.net Asymmetric Michael additions using chiral nickel(II) glycinate (B8599266) complexes have also been shown to produce β-substituted α-amino acid derivatives with high diastereomeric excess. mdpi.com

Diastereoselective Synthesis: Diastereoselective strategies aim to control the relative stereochemistry between multiple chiral centers. The synthesis of various stereoisomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, a related structure, showcases this. thieme-connect.com Proline-catalyzed asymmetric α-hydroxylation of an aldehyde derived from D-phenylalanine was a key step that proceeded with high diastereoselectivity. thieme-connect.com The choice of L- or D-proline as the catalyst can direct the formation of different diastereomers. thieme-connect.com Similarly, electrophilic substitutions on lithiated bis-lactim ethers have been used for the diastereoselective synthesis of 2-amino-4-phosphonobutanoic acids, where the existing chiral center directs the stereochemistry of the incoming substituent. nih.gov

The following table presents strategies for stereocontrolled synthesis.

StrategyMethodKey FeatureOutcomeReference
EnantioselectiveDynamic Kinetic Resolutionω-Transaminase catalystEnantiomerically enriched lactams researchgate.net
EnantioselectiveAsymmetric Michael AdditionChiral Ni(II) complexHigh diastereomeric excess (de) mdpi.com
DiastereoselectiveProline-Catalyzed HydroxylationChiral catalyst (L- or D-proline)Control of relative stereochemistry thieme-connect.com
DiastereoselectiveElectrophilic SubstitutionChiral bis-lactim ether auxiliaryHigh diastereoselectivity nih.gov

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is essential. Several powerful techniques are used for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique provides a precise 3D map of the molecule, allowing for unambiguous assignment of stereocenters. nih.govd-nb.info The absolute configuration of a secondary alcohol was determined this way, and the crystal structure of a complex cyclohexenone acid derivative revealed the relative stereochemistry of its four stereocenters. acs.orgscribd.com

Spectroscopic and Chiroptical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, advanced techniques using chiral solvating agents or chiral derivatizing agents can be used. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data in cyclic derivatives can help establish the relative stereochemistry of substituents. nih.govgoogle.com

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. When combined with quantum mechanical calculations, CD spectroscopy can be a powerful tool for assigning absolute configuration. scribd.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can separate enantiomers. While primarily a separation technique, it can be used for configuration assignment by comparing the elution order of an unknown sample to that of a known standard. d-nb.infoscribd.com

Structure-Reactivity Correlations for Chemical Transformations

Structure-reactivity relationships describe how the chemical structure of a molecule influences its reaction rates and equilibrium constants. For derivatives of this compound, these correlations are often studied by systematically varying substituents on the phenyl ring.

A classic approach is the use of the Hammett equation, which relates the reaction rate or equilibrium constant of a series of reactions to the electronic properties of substituents on an aromatic ring. A study on the Hantzsch synthesis of dihydropyridines, which involves precursors similar to this compound, demonstrated such a correlation. researchgate.net The reaction rates were measured for a series of derivatives with electron-donating and electron-withdrawing groups on the phenyl ring. It was found that electron-withdrawing groups accelerated the reaction, as evidenced by a positive reaction constant (ρ) in the Hammett plot. researchgate.net This indicates that the transition state has a greater negative charge density than the reactants, and this charge is stabilized by electron-withdrawing substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxo-2-phenylpentanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves Claisen condensation or Michael addition reactions. For example, ethyl 2-oxo-4-phenylbutyrate (a related ester) is synthesized via Claisen condensation using hydrocinnamic acid and diethyl oxalate under controlled pH and temperature . Optimization includes adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 for nucleophiles) to enhance yields. Catalytic bases like sodium ethoxide improve ketone formation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • LC/MS-UV : Validates purity (≥90%) and molecular weight (e.g., C11H12O3 for 4-Oxo-5-phenylpentanoic acid) .
  • NMR : ¹H NMR identifies the phenyl group (δ 7.2–7.4 ppm) and ketone (δ 2.1–2.5 ppm for α-protons). ¹³C NMR confirms the carbonyl (C=O) at ~210 ppm .
  • IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (ketone C=O) and ~2500-3300 cm⁻¹ (carboxylic acid O-H) .

Q. What are the typical solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, 1 mg/mL) . For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions (pH 7.4) is recommended to avoid precipitation. Solubility can be enhanced using co-solvents like ethanol (10-20% v/v) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the ketone group and steric effects from the phenyl ring. For example, fluorophenyl analogs show reduced reactivity due to electron-withdrawing effects (computed pKa ~3.92) . Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, guiding derivative design for antimicrobial activity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C11H12O3, exact mass 192.21) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; HSQC correlates ¹H-¹³C couplings for unambiguous assignment .
  • Chromatographic Purity Checks : LC/MS-UV with gradient elution (e.g., 5–95% acetonitrile in water) identifies co-eluting impurities .

Q. What mechanistic insights explain the variable bioactivity of this compound derivatives in antimicrobial assays?

  • Methodological Answer : Derivatives with electron-deficient aromatic rings (e.g., fluorophenyl groups) exhibit enhanced antimicrobial activity due to increased membrane permeability. Structure-Activity Relationship (SAR) studies reveal that substituents at the 2-position (e.g., propyl, phenyl) modulate lipophilicity (logP ~2.5–3.0), critical for biofilm penetration . Time-kill assays (0–24 hours) and MIC/MBC values (e.g., 8–32 µg/mL) validate potency .

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4-Oxo-2-phenylpentanoic acid
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4-Oxo-2-phenylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.